![molecular formula C9H20GeO4 B14218539 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane CAS No. 823180-71-8](/img/structure/B14218539.png)
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane is a compound that belongs to the class of organogermanium compounds. These compounds are known for their unique chemical properties and potential applications in various fields such as chemistry, biology, and materials science. The structure of this compound includes a germanium atom bonded to two isopropoxy groups and a methyl group, forming a dioxagermolane ring.
Vorbereitungsmethoden
The synthesis of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be achieved through several synthetic routes. One common method involves the reaction of germanium tetrachloride with isopropanol in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include refluxing the mixture under an inert atmosphere to prevent oxidation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of germanium hydrides.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Materials Science: It is used in the preparation of germanium-based materials with unique electronic and optical properties, which are useful in the development of semiconductors and photonic devices.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane can be compared with other similar compounds such as:
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound has a similar dioxaborolane ring structure but contains boron instead of germanium. It is used as a reagent in organic synthesis and has applications in materials science.
Bis(propan-2-yl) [(4-methylbenzenesulfonyl)oxy]methanephosphonate: This compound contains a phosphonate group and is used in medicinal chemistry for its antiviral properties.
Eigenschaften
CAS-Nummer |
823180-71-8 |
|---|---|
Molekularformel |
C9H20GeO4 |
Molekulargewicht |
264.88 g/mol |
IUPAC-Name |
4-methyl-2,2-di(propan-2-yloxy)-1,3,2-dioxagermolane |
InChI |
InChI=1S/C9H20GeO4/c1-7(2)12-10(13-8(3)4)11-6-9(5)14-10/h7-9H,6H2,1-5H3 |
InChI-Schlüssel |
GAVLAVXPFAWMDN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO[Ge](O1)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



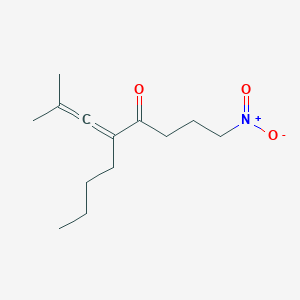
![N-[3-(4-Bromophenyl)-3-oxopropyl]-L-methionine](/img/structure/B14218474.png)


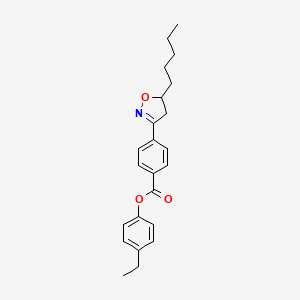
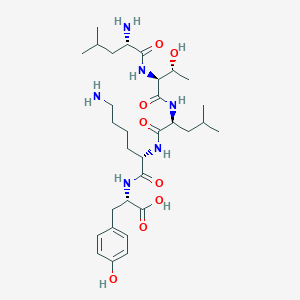
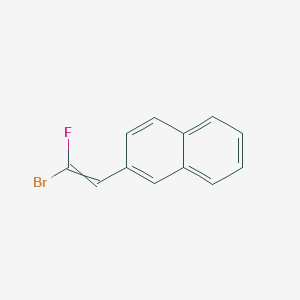
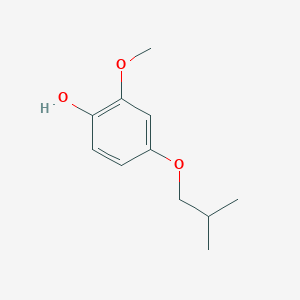

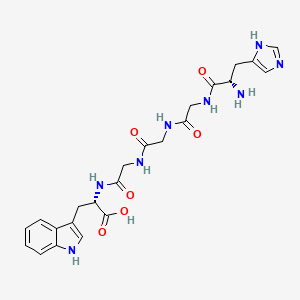
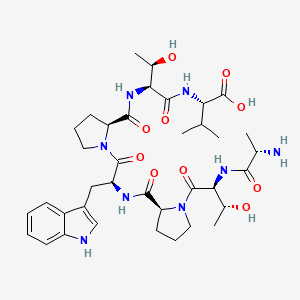
![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![9H-Carbazole, 3,6-diiodo-9-[(2-propenyloxy)methyl]-](/img/structure/B14218552.png)
